

6-Hydroxy-1-indanone CAS number and properties

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Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100

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An In-depth Technical Guide to 6-Hydroxy-1-indanone

This guide provides a comprehensive overview of **6-Hydroxy-1-indanone**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's properties, synthesis protocols, and significant biological applications, presenting data in a clear, structured format.

Core Compound Identification

6-Hydroxy-1-indanone is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group on the benzene ring, makes it a valuable precursor for synthesizing a range of biologically active molecules.

Identifier	Value
CAS Number	62803-47-8 [1] [2] [3] [4]
Molecular Formula	C ₉ H ₈ O ₂ [1] [2] [4] [5]
IUPAC Name	6-hydroxy-2,3-dihydroinden-1-one [5]
Synonyms	6-Hydroxy-2,3-dihydro-1H-inden-1-one, 6-hydroxyindan-1-one [2]

Physicochemical Properties

The physical and chemical properties of **6-Hydroxy-1-indanone** are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	148.16 g/mol [1] [2] [4] [5]
Appearance	White to light yellow crystalline solid [1] [6]
Melting Point	154-158 °C [1] [3] [6]
Boiling Point (Predicted)	329.0 ± 31.0 °C [6]
InChI Key	MOANRQDXNNXOLW-UHFFFAOYSA-N [1]
SMILES	Oc1ccc2CCC(=O)c2c1 [1]

Synthesis Protocol: Demethylation of 6-Methoxy-1-indanone

A common laboratory-scale synthesis of **6-Hydroxy-1-indanone** involves the demethylation of 6-Methoxy-1-indanone using aluminum chloride as a Lewis acid catalyst.[\[6\]](#)[\[7\]](#)

Materials:

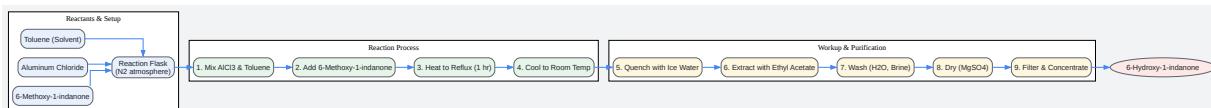
- 6-Methoxy-1-indanone (1.0 eq, 15.4 mmol, 2.5 g)
- Aluminum chloride (2.6 eq, 39.7 mmol, 5.3 g)
- Toluene (100 mL)
- Ethyl acetate
- Ice water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- A suspension of aluminum chloride (5.3 g) in toluene (75 mL) is prepared in a reaction flask under a nitrogen atmosphere at room temperature.
- 6-Methoxy-1-indanone (2.5 g) is added slowly to the stirred suspension. The remaining reactant is rinsed into the flask with an additional 25 mL of toluene.
- The reaction mixture is heated to reflux and maintained for 1 hour.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is slowly poured into ice water to quench the reaction.
- The mixture is transferred to a separatory funnel using ethyl acetate. The organic layer is separated.
- The organic phase is washed sequentially with water (2x) and then with saturated sodium chloride solution (1x).
- The washed organic layer is dried over anhydrous magnesium sulfate.
- The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.

Yield and Characterization:

- Yield: 1.5 g (66%) of 6-hydroxy-2,3-dihydro-1H-inden-1-one as a light tan solid.[6][7]
- ^1H NMR (400 MHz, DMSO-d6): δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H).[6][7]
- ESI-MS m/z : 149 ($[\text{M} + \text{H}]^+$).[6][7]



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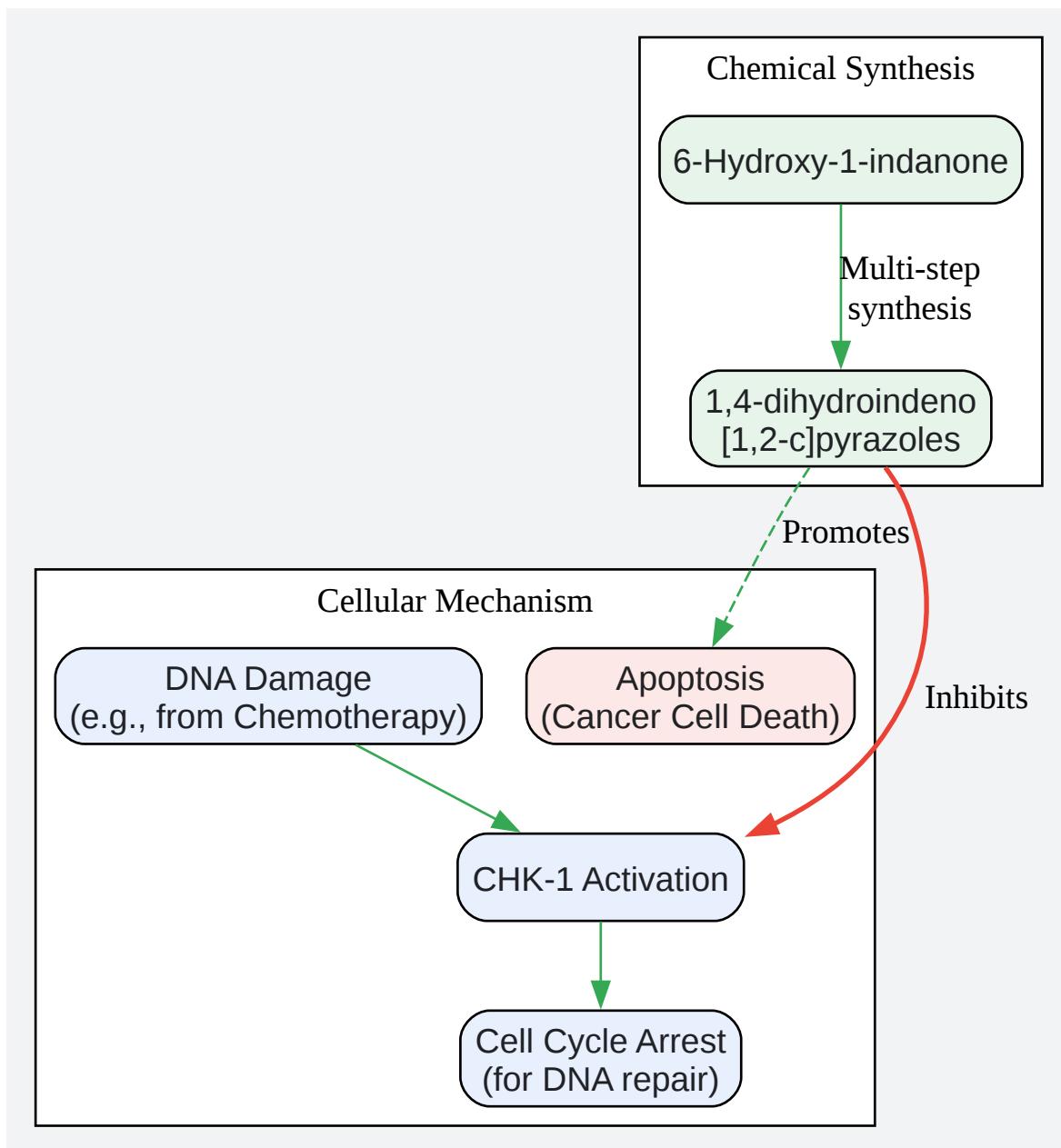
Workflow for the synthesis of **6-Hydroxy-1-indanone**.

Biological Significance and Applications

6-Hydroxy-1-indanone serves as a key building block in the synthesis of various compounds with significant therapeutic potential.

Precursor for Checkpoint Kinase 1 (CHK-1) Inhibitors

6-Hydroxy-1-indanone is utilized in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles.^{[2][6][7]} These molecules are potent inhibitors of Checkpoint Kinase 1 (CHK-1), an essential enzyme in the DNA damage response pathway.^{[2][6][7]} By inhibiting CHK-1, these compounds can disrupt cell cycle checkpoints, leading to the death of cancer cells, particularly in combination with DNA-damaging chemotherapies.^{[2][6][7]}

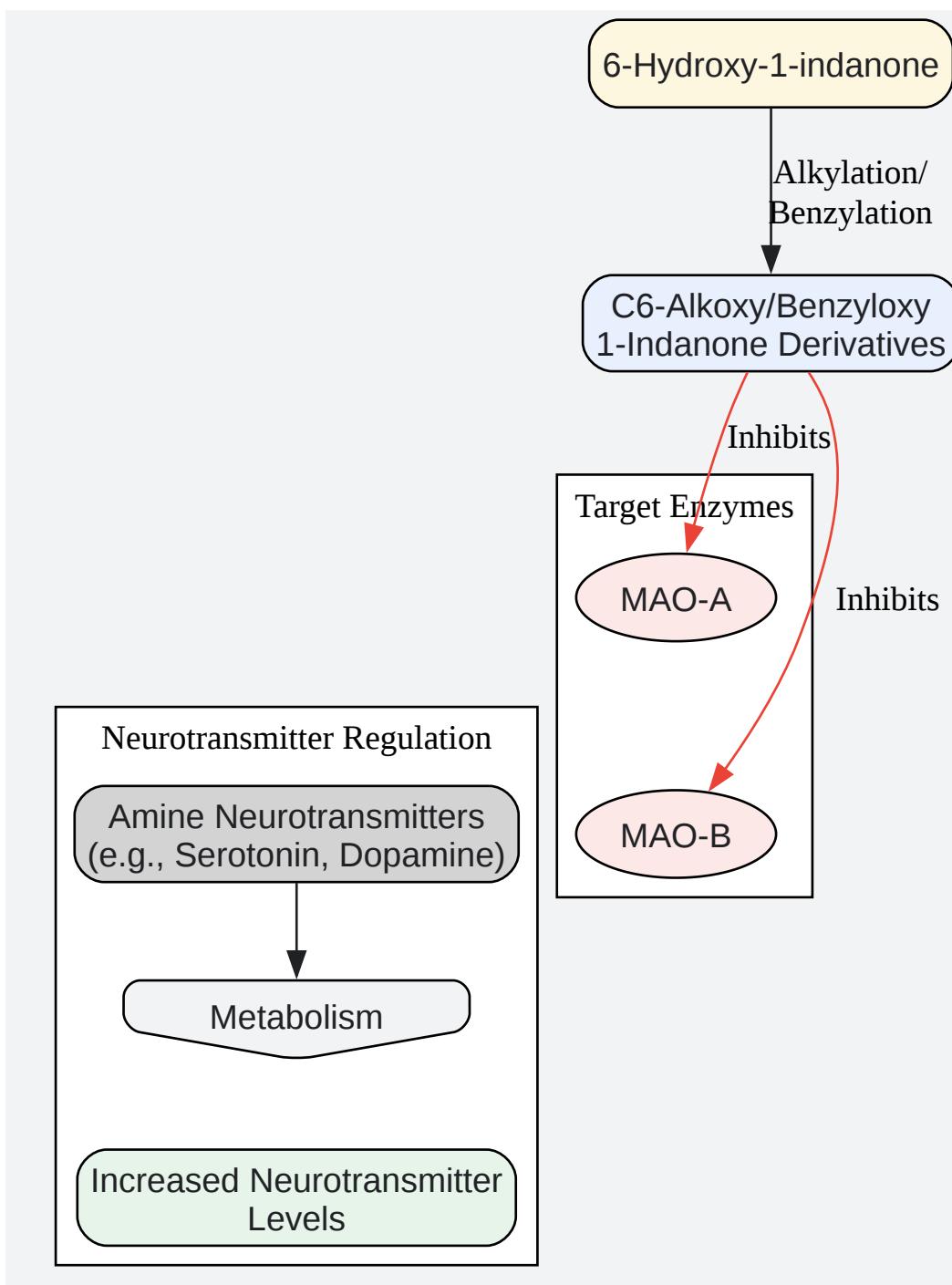


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Role of **6-Hydroxy-1-indanone** in synthesizing CHK-1 inhibitors for cancer therapy.

Synthesis of Monoamine Oxidase (MAO) Inhibitors

Derivatives of **6-hydroxy-1-indanone**, specifically C6-alkoxy and benzyloxy-substituted 1-indanones, are potential inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).^[8] MAOs are enzymes that metabolize amine neurotransmitters like serotonin and dopamine.^[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.



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6-Hydroxy-1-indanone derivatives as potential MAO inhibitors.

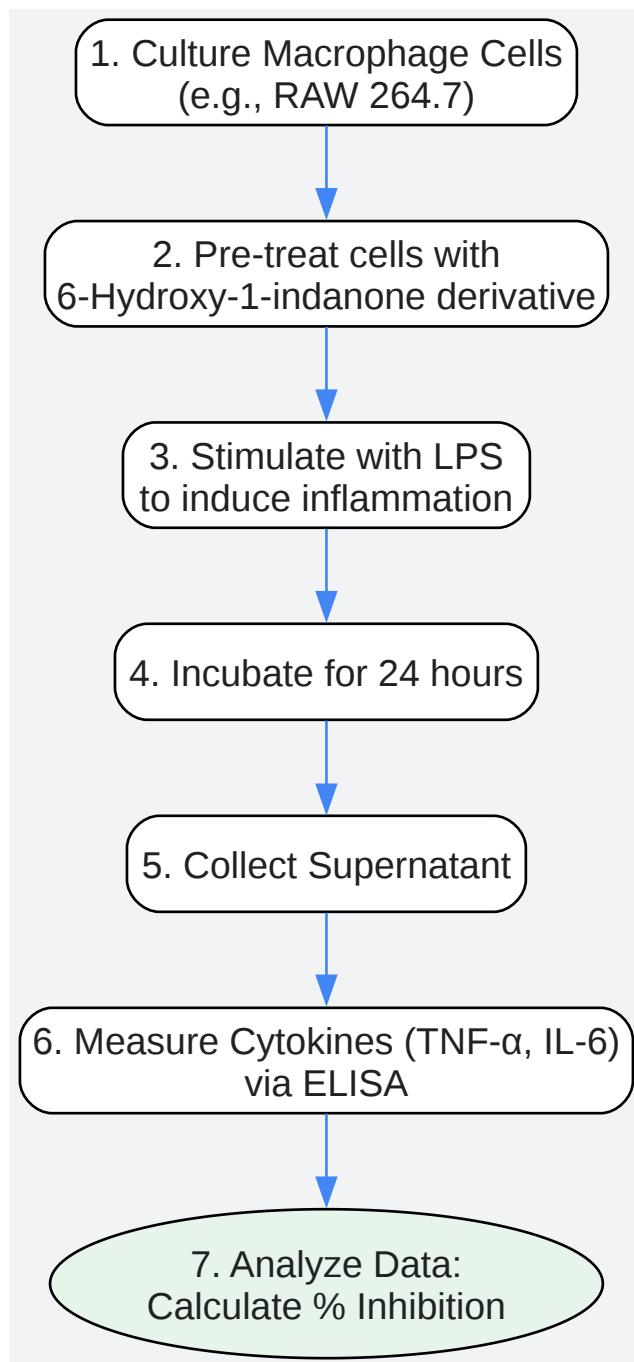
Development of Anti-Inflammatory Agents

Researchers have designed and synthesized novel 2-benzylidene-1-indanone derivatives with a hydroxyl group at the C-6 position.^[9] These compounds have been evaluated for their ability

to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[9] This line of research indicates the potential of the **6-hydroxy-1-indanone** scaffold in developing new anti-inflammatory drugs.[9]

Experimental Workflow: Anti-Inflammatory Activity Screening

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
- Pre-incubation: The cells are pre-incubated with the synthesized **6-hydroxy-1-indanone** derivatives at a specific concentration (e.g., 10 μ M) for 30 minutes.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 μ g/mL) to induce an inflammatory response. This incubation typically lasts for 24 hours.
- Cytokine Measurement: The concentration of pro-inflammatory cytokines (TNF- α , IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to a control (LPS-stimulated cells without any compound).



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Experimental workflow for evaluating anti-inflammatory activity.

Safety and Handling

6-Hydroxy-1-indanone is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1][5]
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.

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